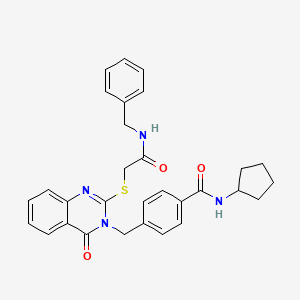![molecular formula C24H23FN4O3 B2953486 N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide CAS No. 1226432-00-3](/img/structure/B2953486.png)
N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which plays a crucial role in the perception of pain and temperature.
Aplicaciones Científicas De Investigación
Neuroprotective Potentials : The search for compounds with neuroprotective properties is critical in addressing neurodegenerative diseases and ischemic damage. A compound such as Bay X 3702, which shows a neuroprotective potency possibly associated with its ability to inhibit excessive glutamate release during ischemic stroke or brain trauma, highlights the importance of targeting serotonin receptors for therapeutic gains. Such compounds can significantly reduce cortical infarct volume, suggesting potential for acute cerebral infarction treatment (Semkova, Wolz, & Krieglstein, 1998).
Antimicrobial Activities : The discovery of new antimicrobial agents is vital in the fight against resistant bacterial strains. Compounds with structures similar to N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide, especially those with variations in the piperazine moiety, show promise in this area. For instance, a series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, highlighting the compound's potential as a lead for developing new antitubercular agents (Jallapally et al., 2014).
Antipsychotic and Antidepressant Effects : The role of serotonin and dopamine receptors in psychiatric disorders makes compounds that act on these receptors highly relevant. Aripiprazole, for instance, is a novel antipsychotic drug that acts as a partial agonist at dopamine D2 receptors and exhibits high affinity for serotonin 5-HT1A receptors. This dual action contributes to its efficacy against symptoms of schizophrenia, including cognitive and negative symptoms, with a favorable side-effect profile, underscoring the potential therapeutic benefits of targeting these receptor pathways (Jordan et al., 2002).
Cancer Research : The quest for novel anticancer agents remains a priority in medical research. Compounds that can inhibit enzymes such as aromatase, crucial for estrogen biosynthesis, are of particular interest in the treatment of hormone-dependent cancers. Research into compounds like 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which showed potent in vitro inhibition of human placental aromatase, reveals the potential of such molecules in developing more effective cancer therapies (Hartmann & Batzl, 1986).
HIV Research : The fight against HIV/AIDS involves the continuous search for novel therapeutic agents. 6-Aminoquinolones, for example, have shown significant in vitro activity against human immunodeficiency virus type 1 (HIV-1), with certain derivatives exhibiting potent inhibition of HIV-1 replication. This suggests the importance of such compounds in the development of new antiviral drugs that could offer improved treatment options for individuals living with HIV/AIDS (Cecchetti et al., 2000).
Propiedades
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVWBFZJKFBGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2953423.png)
![(E)-2-(3-Chlorophenyl)-N-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]ethenesulfonamide](/img/structure/B2953424.png)

